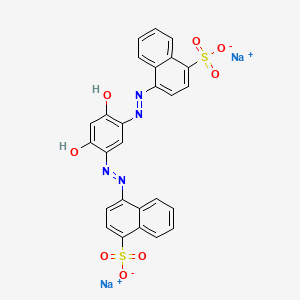![molecular formula C19H26NO5- B14444171 {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene CAS No. 79337-26-1](/img/structure/B14444171.png)
{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene typically involves the esterification of D-Glutamic acid with N-Heptanoyl chloride and benzyl alcohol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Oxidation: Various oxidized derivatives of the benzene ring.
Substitution: Substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but a less complex structure.
Methyl butyrate: Another ester with a similar functional group but different alkyl chain length.
Benzyl acetate: An ester with a benzene ring, similar to {[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene, but with different substituents.
Uniqueness
This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to simpler esters .
Propiedades
Número CAS |
79337-26-1 |
|---|---|
Fórmula molecular |
C19H26NO5- |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(4R)-4-(heptanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C19H27NO5/c1-2-3-4-8-11-17(21)20-16(12-13-18(22)23)19(24)25-14-15-9-6-5-7-10-15/h5-7,9-10,16H,2-4,8,11-14H2,1H3,(H,20,21)(H,22,23)/p-1/t16-/m1/s1 |
Clave InChI |
NLUJQYNCYMSIRZ-MRXNPFEDSA-M |
SMILES isomérico |
CCCCCCC(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

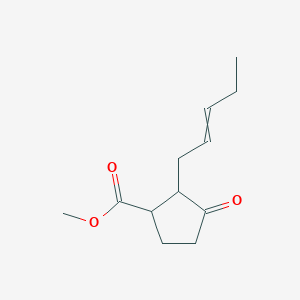
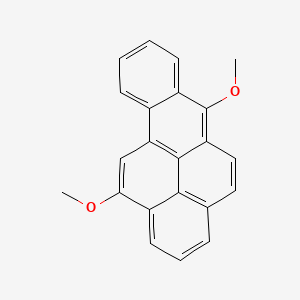
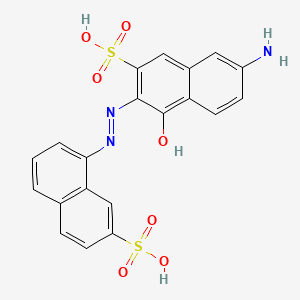
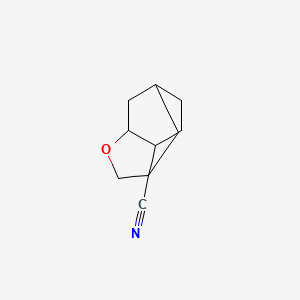
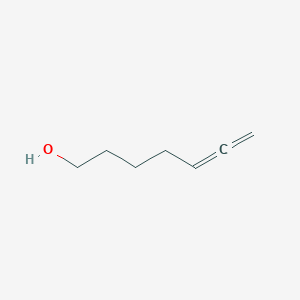
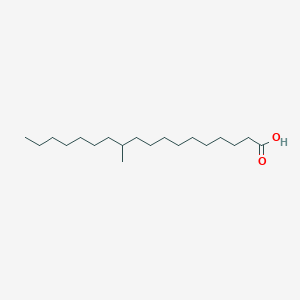

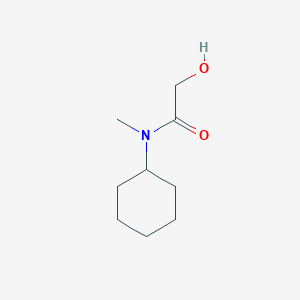

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
